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Introduction

The emergence of novel infectious diseases and the increasing threat of antimicrobial
resistance necessitate the development of rapid, sensitive, and specific diagnostic tools.
Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-
associated (Cas) protein systems have revolutionized molecular biology and are now being
harnessed for diagnostic applications. Specifically, the RNA-guided RNase Casl13a from
Leptotrichia wadei (LwCas13a) has shown immense promise for the development of nucleic
acid-based diagnostics.[1][2][3][4]

Upon recognition of a target RNA sequence, guided by a CRISPR RNA (crRNA), LwCas13a
exhibits a unique "collateral cleavage" activity, where it non-specifically degrades surrounding
non-target RNA molecules.[1][4][5][6] This promiscuous RNase activity can be harnessed to
generate a detectable signal, forming the basis of highly sensitive diagnostic platforms like
SHERLOCK (Specific High-sensitivity Enzymatic Reporter Unlocking).[1][2][6] These assays
can detect attomolar concentrations of nucleic acids and can distinguish between closely
related viral strains with single-base specificity.[2][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing
LwCas13a for the detection of infectious disease pathogens.
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Principle of LwCasl3a-Based Detection

The diagnostic workflow typically involves three main stages: sample preparation, target
amplification (optional but recommended for high sensitivity), and LwCas13a-mediated
detection.

» Sample Preparation: Nucleic acids (RNA or DNA) are extracted from a patient sample (e.g.,
blood, saliva, nasopharyngeal swab).

o Target Amplification: To enhance sensitivity, the target nucleic acid is amplified using an
isothermal amplification method such as Recombinase Polymerase Amplification (RPA) or
Loop-Mediated Isothermal Amplification (LAMP).[7][8] For DNA targets, a T7 RNA
polymerase promoter is incorporated into the primers to allow for subsequent transcription of
the amplified DNA into RNA.[1][2]

o LwCasl3a Detection: The amplified RNA target is then introduced to the LwCas13a-crRNA
complex. Binding of the target RNA activates the LwCas13a enzyme, triggering its collateral
RNase activity. This leads to the cleavage of a quenched fluorescent RNA reporter, resulting
in a measurable fluorescent signal.[9] Alternatively, a lateral flow-based readout can be used
for a visual result.[1][10]

Data Presentation
Table 1: Performance of LwCasl3a-Based Diagnostic
Assays for Various Infectious Agents
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RAA: Recombinase-Aided Amplification

Table 2: Recommended Reagent Concentrations for
LwCasl3a Detection Reaction

Reagent Optimized Concentration Reference
LwCas13a Protein 1 pmol/L (final) [17]

CcrRNA 0.5 umol/L (final) [17]

RNA Reporter (e.g., RNase )

Alertv2) 10 umol/L (final) [17]

T7 RNA Polymerase 5 U/uL [1]

Murine RNase Inhibitor 40 U/uL [1]

rNTPs Varies by kit [1]

Experimental Protocols
Protocol 1: crRNA Design and Synthesis

Objective: To design and synthesize crRNAs specific to the target pathogen.

Principle: The crRNA contains a spacer sequence that is complementary to the target RNA,
guiding the LwCas13a enzyme to its specific target. Effective crRNA design is crucial for assay
specificity and efficiency.[6]

Guidelines for crRNA Design:

e Spacer Length: Typically 28 nucleotides.[18] Shorter spacers (e.g., 16-20 nt) may increase
specificity.[9][19]
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o Target Selection: Choose a conserved region of the pathogen's genome to ensure broad
strain coverage. Avoid regions with significant secondary structure.

o Off-Target Analysis: Perform a BLAST search against related organisms and the human
genome to minimize off-target binding.

e PFS: While Cas13a does not have a strict Protospacer Flanking Sequence (PFS)
requirement like some other Cas enzymes, certain nucleotide preferences at the flanking
regions can influence activity.

Materials:

DNA template oligo (containing T7 promoter, Cas13a direct repeat, and crRNA spacer)

T7 RNA polymerase

NTPs

RNase-free water

DNA/RNA purification kit

Procedure:

o Design the crRNA spacer sequence complementary to your target RNA.

o Order a DNA oligo with the following structure: 5' - T7 promoter - Direct Repeat - Spacer - 3'.

e Perform in vitro transcription (IVT) using a T7 RNA polymerase kit according to the
manufacturer's instructions.

 Purify the transcribed crRNA using a suitable RNA purification Kit.
e Quantify the crRNA concentration using a spectrophotometer (e.g., NanoDrop).

» Store the purified crRNA at -80°C in RNase-free water.

Protocol 2: Isothermal Amplification (RPA)
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Objective: To amplify the target nucleic acid at a constant temperature.

Materials:

TwistAmp® Basic kit (TwistDx) or similar RPA kit

Forward and reverse primers (with T7 promoter on the forward primer for DNA targets)

Extracted nucleic acid sample

Nuclease-free water

Procedure:

» Design RPA primers according to the manufacturer's guidelines. For RNA targets that will be
transcribed to DNA first, or for DNA targets, the forward primer should have a T7 promoter
sequence (5-TAATACGACTCACTATAGGG-3') appended to its 5' end.

e Prepare the RPA reaction mix on ice. In a 0.2 mL PCR tube, add:

[e]

29.5 yL Rehydration Buffer

[e]

X UL Extracted RNA/DNA template (e.g., 1-5 pL)

o

2.4 yL Forward Primer (10 uM)

[¢]

2.4 uL Reverse Primer (10 uM)

[¢]

Nuclease-free water to a final volume of 47.5 uL

e Add the enzyme pellet from the RPA tube to the rehydration mix.

e Add 2.5 pL of 280 mM Magnesium Acetate to the tube lid.

o Close the tube and vortex briefly to mix the pellet and start the reaction.

e |ncubate the reaction at 37-42°C for 20-30 minutes.
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Protocol 3: LwCasl13a Detection Assay

Objective: To detect the amplified target RNA using LwCas13a collateral cleavage activity.
Materials:

e Purified LwCas13a protein

o Purified crRNA

» RNase Alert® Substrate (e.g., Thermo Fisher) or a custom fluorescent RNA reporter
e Murine RNase Inhibitor

o T7 RNA Polymerase (if starting from a DNA template)

o rNTPs (if starting from a DNA template)

e Nuclease Assay Buffer (e.g., 40 mM Tris-HCI, 60 mM NaCl, 6 mM MgCI2, pH 7.3)[3]
e RPA product from Protocol 2

o 384-well plate

» Plate reader capable of fluorescence detection

Procedure:

e Prepare the LwCas13a detection mix on ice. For a single 20 L reaction, combine the
following:

o 2 pL Nuclease Assay Buffer (10x)
o 1 uL LwCasl3a protein (e.g., 400 nM stock for a final concentration of 20 nM)
o 1 pL crRNA (e.g., 450 nM stock for a final concentration of 22.5 nM)

o 1 pL RNase Alert® Substrate (e.g., 2.5 UM stock for a final concentration of 125 nM)

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5706658/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[e]

0.5 pL Murine RNase Inhibitor

o

1 uL T7 RNA Polymerase (if applicable)

[¢]

1 pL rNTP mix (if applicable)

[¢]

Nuclease-free water to 18 L

e Add 2 pL of the RPA product to the detection mix.
 Incubate the reaction at 37°C for 10-30 minutes in a plate reader.

e Measure fluorescence every 1-2 minutes. An increase in fluorescence over time indicates a
positive result.

Visualizations
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Caption: Signaling pathway of LwCas13a-based diagnostics.
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Experimental Workflow for LwCas13a Diagnostics
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Caption: General experimental workflow for LwCas13a diagnostics.
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Logical Relationship of Assay Components
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Caption: Logical flow of the LwCas13a diagnostic assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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